molecular formula C17H25BrN2O3 B5163172 2-(4-bromo-3,5-dimethylphenoxy)-N-[3-(4-morpholinyl)propyl]acetamide

2-(4-bromo-3,5-dimethylphenoxy)-N-[3-(4-morpholinyl)propyl]acetamide

Cat. No.: B5163172
M. Wt: 385.3 g/mol
InChI Key: IJBSCHHQPANCIH-UHFFFAOYSA-N
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Description

2-(4-bromo-3,5-dimethylphenoxy)-N-[3-(4-morpholinyl)propyl]acetamide, also known as BDMAP, is a chemical compound that has been widely studied for its potential use as a pharmacological tool in scientific research. This compound has been found to have a number of interesting properties, including its ability to interact with certain receptors in the body and its potential to modulate various physiological processes. In

Mechanism of Action

The exact mechanism of action of 2-(4-bromo-3,5-dimethylphenoxy)-N-[3-(4-morpholinyl)propyl]acetamide is not fully understood, but it is believed to interact with certain receptors in the body, including the dopamine D3 receptor and the sigma-1 receptor. This compound has been found to modulate the activity of these receptors, which may contribute to its effects on various physiological processes.
Biochemical and Physiological Effects:
This compound has been found to have a number of interesting biochemical and physiological effects. For example, it has been shown to reduce cocaine-seeking behavior in animal models of addiction, suggesting that it may have potential as a treatment for drug addiction. This compound has also been found to have antidepressant-like effects in animal models of depression, and it has been shown to protect against neurodegeneration in animal models of Parkinson's disease.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(4-bromo-3,5-dimethylphenoxy)-N-[3-(4-morpholinyl)propyl]acetamide in lab experiments is that it has been well-studied and its effects are relatively well-understood. This makes it a useful tool for studying the role of certain receptors in various physiological processes. However, one limitation of using this compound is that it can be difficult to obtain and synthesize, which may limit its use in some experiments.

Future Directions

There are many potential future directions for research involving 2-(4-bromo-3,5-dimethylphenoxy)-N-[3-(4-morpholinyl)propyl]acetamide. For example, researchers could investigate the role of this compound in other physiological processes, such as learning and memory. Additionally, researchers could explore the potential therapeutic applications of this compound for various disorders, such as addiction and depression. Finally, researchers could work to develop new and more efficient synthesis methods for this compound, which would make it more accessible for use in lab experiments.

Synthesis Methods

The synthesis of 2-(4-bromo-3,5-dimethylphenoxy)-N-[3-(4-morpholinyl)propyl]acetamide involves several steps, including the reaction of 4-bromo-3,5-dimethylphenol with propionyl chloride to form 2-(4-bromo-3,5-dimethylphenoxy)propionyl chloride. This intermediate is then reacted with N-(3-chloropropyl)morpholine to form the final product, this compound.

Scientific Research Applications

2-(4-bromo-3,5-dimethylphenoxy)-N-[3-(4-morpholinyl)propyl]acetamide has been studied for its potential use as a pharmacological tool in scientific research. It has been found to interact with certain receptors in the body, including the dopamine D3 receptor and the sigma-1 receptor. This compound has been used to study the role of these receptors in various physiological processes, including addiction, depression, and neurodegenerative diseases.

Properties

IUPAC Name

2-(4-bromo-3,5-dimethylphenoxy)-N-(3-morpholin-4-ylpropyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25BrN2O3/c1-13-10-15(11-14(2)17(13)18)23-12-16(21)19-4-3-5-20-6-8-22-9-7-20/h10-11H,3-9,12H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJBSCHHQPANCIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1Br)C)OCC(=O)NCCCN2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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